molecular formula C15H24OSe B14203251 (2S,3R)-3-(Phenylselanyl)nonan-2-OL CAS No. 834882-78-9

(2S,3R)-3-(Phenylselanyl)nonan-2-OL

Cat. No.: B14203251
CAS No.: 834882-78-9
M. Wt: 299.32 g/mol
InChI Key: OKNNBCXIRUYEER-DZGCQCFKSA-N
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Description

(2S,3R)-3-(Phenylselanyl)nonan-2-OL is an organic compound that belongs to the class of organoselenium compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Phenylselanyl)nonan-2-OL typically involves the introduction of a phenylselanyl group into a nonan-2-OL backbone. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: A common method involves the nucleophilic substitution of a halogenated precursor with a phenylselanyl anion.

    Oxidative Addition: Another approach is the oxidative addition of phenylselenium chloride to an alkene, followed by reduction to obtain the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Phenylselanyl)nonan-2-OL can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further participate in elimination reactions.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding nonan-2-OL.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxide, while reduction would produce nonan-2-OL.

Scientific Research Applications

Chemistry

Biology

Medicine

Organoselenium compounds are known for their antioxidant properties, and (2S,3R)-3-(Phenylselanyl)nonan-2-OL could be explored for its potential therapeutic benefits.

Industry

In materials science, the compound could be used in the development of selenium-containing polymers or other advanced materials.

Mechanism of Action

The mechanism by which (2S,3R)-3-(Phenylselanyl)nonan-2-OL exerts its effects would depend on its specific application. For example, in biological systems, it might interact with enzymes or other proteins, influencing redox reactions or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(Phenylselanyl)butan-2-OL: A shorter-chain analog with similar chemical properties.

    (2S,3R)-3-(Phenylselanyl)hexan-2-OL: A medium-chain analog with comparable reactivity.

Uniqueness

(2S,3R)-3-(Phenylselanyl)nonan-2-OL is unique due to its specific chain length and stereochemistry, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

834882-78-9

Molecular Formula

C15H24OSe

Molecular Weight

299.32 g/mol

IUPAC Name

(2S,3R)-3-phenylselanylnonan-2-ol

InChI

InChI=1S/C15H24OSe/c1-3-4-5-9-12-15(13(2)16)17-14-10-7-6-8-11-14/h6-8,10-11,13,15-16H,3-5,9,12H2,1-2H3/t13-,15+/m0/s1

InChI Key

OKNNBCXIRUYEER-DZGCQCFKSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)[Se]C1=CC=CC=C1

Canonical SMILES

CCCCCCC(C(C)O)[Se]C1=CC=CC=C1

Origin of Product

United States

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